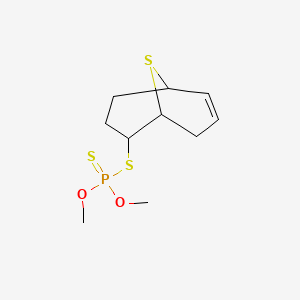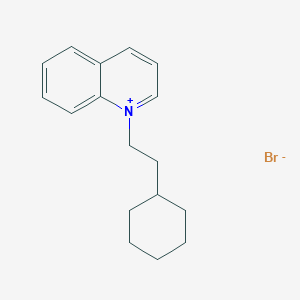![molecular formula C22H34N2+2 B14723738 Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium CAS No. 13048-89-0](/img/structure/B14723738.png)
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium is a quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial and medical applications. The structure of this compound includes two benzyl groups attached to a central nitrogen atom, which is further connected to a butyl chain and two dimethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium typically involves the quaternization of tertiary amines. One common method is the reaction of benzyl chloride with a tertiary amine such as N,N-dimethylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzyl alcohols and carboxylic acids.
Reduction: Benzylamines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and detergents.
Wirkmechanismus
The mechanism of action of Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent.
Eigenschaften
CAS-Nummer |
13048-89-0 |
|---|---|
Molekularformel |
C22H34N2+2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium |
InChI |
InChI=1S/C22H34N2/c1-23(2,19-21-13-7-5-8-14-21)17-11-12-18-24(3,4)20-22-15-9-6-10-16-22/h5-10,13-16H,11-12,17-20H2,1-4H3/q+2 |
InChI-Schlüssel |
RHGVXBKDJLUNND-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


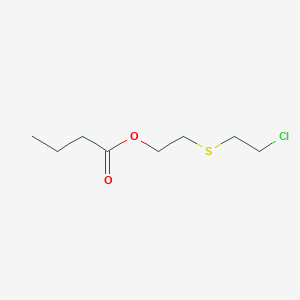
![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
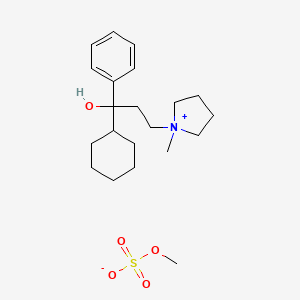
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
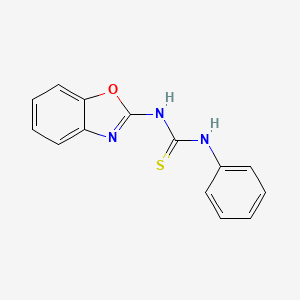


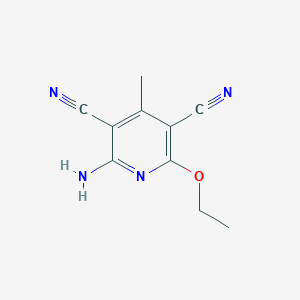
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
